molecular formula C11H16N2O5 B1443637 N,2,5,6-tetramethoxy-N-methylnicotinamide CAS No. 1414864-06-4

N,2,5,6-tetramethoxy-N-methylnicotinamide

Cat. No. B1443637
M. Wt: 256.25 g/mol
InChI Key: JHYIVTVMUJLJAO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Molecular Weight : 256.25 g/mol .
  • Stability : TMN is well-tolerated by the skin when applied topically .

Scientific Research Applications

Epigenetic Remodeling in Cancer

N,2,5,6-tetramethoxy-N-methylnicotinamide, through its involvement in the activity of Nicotinamide N-methyltransferase (NNMT), has been found to play a significant role in cancer by affecting the methylation potential of cancer cells. NNMT consumes methyl units from S-adenosyl methionine to produce stable metabolic products, leading to an altered epigenetic state characterized by hypomethylated histones and heightened expression of pro-tumorigenic gene products. This suggests a mechanistic link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells (Ulanovskaya, Zuhl, & Cravatt, 2013).

Metabolic Regulation and Insulin Resistance

NNMT, which utilizes N,2,5,6-tetramethoxy-N-methylnicotinamide as a product, has been linked to insulin resistance and type 2 diabetes. Elevated NNMT expression in white adipose tissue (WAT) and increased plasma concentration of its product have been observed in patients with type 2 diabetes. The levels correlate with the degree of insulin resistance, suggesting that NNMT expression and its metabolic products could serve as potential biomarkers for insulin sensitivity. Additionally, interventions that improve insulin sensitivity, such as exercise and bariatric surgery, have been associated with reduced WAT NNMT expression and plasma concentrations (Kannt et al., 2015).

Detoxification Pathways

Research indicates that NNMT, through its metabolic activities involving N,2,5,6-tetramethoxy-N-methylnicotinamide, may serve as a detoxification pathway for certain compounds. For instance, NNMT's ability to N-methylate norharman and its implications in cellular toxicity and survival suggest a potential detoxification pathway for compounds implicated in the pathogenesis of diseases like Parkinson's disease. This could open avenues for exploring therapeutic interventions targeting NNMT (Thomas et al., 2016).

Therapeutic Potential and Drug Development

The overexpression of NNMT, which involves the methylation of nicotinamide to form N,2,5,6-tetramethoxy-N-methylnicotinamide, has been associated with various diseases, including cancers and metabolic disorders. This has led to the exploration of NNMT as a therapeutic target. Structural modifications of NNMT inhibitors and insights into enzyme active sites have facilitated the development of potent NNMT inhibitors, highlighting its potential as a target for therapeutic interventions in diseases where NNMT is implicated (Gao et al., 2019).

properties

IUPAC Name

N,2,5,6-tetramethoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-13(18-5)11(14)7-6-8(15-2)10(17-4)12-9(7)16-3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYIVTVMUJLJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(N=C1OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,5,6-tetramethoxy-N-methylnicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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